Reactive P–Cl Bond Enables Covalent Polymer Incorporation Versus Additive Tris‑Esters That Leach
Bis(2,3‑dibromopropyl) chlorophosphate possesses a phosphorus–chlorine bond that reacts stoichiometrically with hydroxyalkyl acrylates and methacrylates to form polymerisable monomers. This reactivity is absent in tris‑ester flame retardants such as TDBPP, which can only be physically blended into polymers. The patent US 3,864,436 demonstrates that the phosphoryl chloride intermediate converts to the corresponding acryloxypropyl phosphate monomer at >99% weight balance (547 parts monomer recovered from 400 parts phosphoryl chloride), and the resulting monomer subsequently undergoes free‑radical polymerisation to produce soluble, permanently flame‑resistant polymers [1]. In contrast, TDBPP is an additive flame retardant that can migrate out of polymers; its vapour pressure (1.9 × 10⁻⁴ mmHg at 25 °C) facilitates volatilisation loss from finished articles [2].
| Evidence Dimension | Covalent bond formation capability (reactive vs. non‑reactive functionality) |
|---|---|
| Target Compound Data | Reacts with hydroxypropyl acrylate to give bis‑(2,3‑dibromopropyl) acryloxypropyl phosphate; monomer recovery 547 parts from 400 parts starting chloride (~99 % mass balance); resulting polymer is soluble and permanently flame‑resistant |
| Comparator Or Baseline | Tris(2,3‑dibromopropyl) phosphate (TDBPP): non‑reactive; functions only as a physical additive; vapour pressure 1.9 × 10⁻⁴ mmHg at 25 °C permits volatilisation loss |
| Quantified Difference | Covalent incorporation vs. physical dispersion (qualitative, supported by quantitative mass balance and polymerisation data) |
| Conditions | Reaction of the phosphoryl chloride with hydroxypropyl acrylate in dry benzene with pyridine at 25–42 °C; free‑radical polymerisation of the resulting monomer with methyl methacrylate in benzene at reflux (84–85 °C) using AIBN initiator (US 3,864,436) |
Why This Matters
A reactive phosphoryl chloride intermediate enables the design of non‑leaching, permanently flame‑retardant polymers—a property unattainable with additive triesters, directly influencing procurement decisions for applications requiring durable fire safety performance.
- [1] Ray‑Chaudhuri, D.K., et al. (1975). Process For The Preparation Of Bis‑(2,3‑Dibromopropyl) Phosphoryl Chloride. US Patent 3,864,436. View Source
- [2] WHO. (1995). Tris‑ and bis(2,3‑dibromopropyl) phosphate. Environmental Health Criteria 173. Geneva: World Health Organization. View Source
